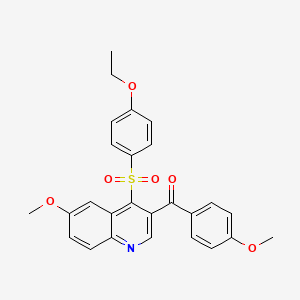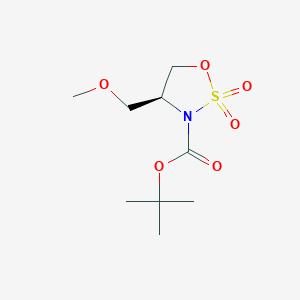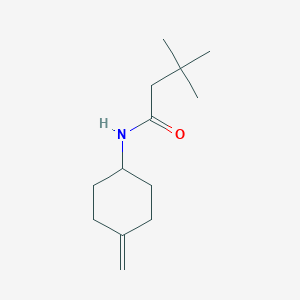
(4-((4-Ethoxyphenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Ethoxyphenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone, also known as ESM-1, is a synthetic compound that belongs to the class of quinoline-based sulfonamides. It has been developed as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
科学的研究の応用
Synthesis and Structural Studies
Compounds with structures related to "(4-((4-Ethoxyphenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone" have been synthesized for various applications, including the development of novel pharmacological agents and materials with unique properties. For example, the synthesis of substituted 5,6,7,8‐Tetrahydro‐3H‐quinazolin‐4‐ones through Diels–Alder reactions showcases the potential of related compounds in creating new chemical entities with possible pharmacological activities (Dalai et al., 2006).
Antioxidant Properties
Derivatives of quinolone and related structures have demonstrated significant antioxidant properties. For instance, research into (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has highlighted the potent antioxidant power of these compounds, suggesting their potential use in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Anticancer Activity
Studies on 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moieties have shown promising anticancer activities against various human cancer cell lines, highlighting the therapeutic potential of related quinoline sulfone compounds in cancer treatment (Ravichandiran et al., 2019).
Material Science Applications
In material science, related compounds have been explored for their utility in creating new materials with specific properties. For example, the synthesis and study of novel sulfonated poly(ether ether ketone) materials for fuel cell applications demonstrate the relevance of sulfonyl and methoxy substituted quinolines in developing high-performance materials (Li et al., 2009).
特性
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-4-33-19-9-12-21(13-10-19)34(29,30)26-22-15-20(32-3)11-14-24(22)27-16-23(26)25(28)17-5-7-18(31-2)8-6-17/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGBHWHALUDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-chloro-1-(2,5-dimethylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2554993.png)

![2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2554996.png)

![N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2554999.png)
amino}benzoic acid](/img/structure/B2555000.png)
![5-Benzyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2555004.png)
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2555005.png)
![methyl 4-{[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2555006.png)



![Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2555015.png)